![molecular formula C6H4N4O2 B1166928 7-ニトロ-2H-イミダゾ[4,5-d]ピリジン CAS No. 109151-82-8](/img/structure/B1166928.png)

7-ニトロ-2H-イミダゾ[4,5-d]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

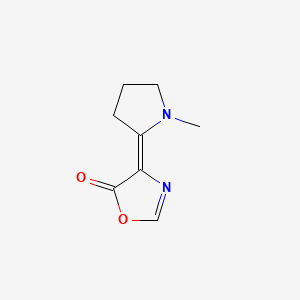

7-Nitro-2H-imidazo[4,5-d]pyridine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Nitro-2H-imidazo[4,5-d]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-2H-imidazo[4,5-d]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性

7-ニトロ-2H-イミダゾ[4,5-d]ピリジンおよび7-ニトロ-2H-イミダゾ[4,5-c]ピリジンを含むイミダゾピリジンは、多くの疾患状態において重要な役割を果たすことが知られています {svg_1}. それらは、鎮痛、抗炎症、抗うつ、強心、降圧、抗不整脈、抗分泌などの多様な生物活性を示すことがわかっています {svg_2}.

抗ウイルスおよび抗菌作用

一部のイミダゾピリジンは抗ウイルス {svg_3}および抗菌 {svg_4}作用があります。 それらは、病原体の適切な機能に必要となる多くの細胞経路に影響を与える可能性があります {svg_5}.

抗がん作用

イミダゾピリジンは、がん細胞の適切な機能に必要となる多くの細胞経路に影響を与える能力があります {svg_6}. それらは、抗がん剤などのさまざまな技術的用途で報告されています {svg_7}.

農業への応用

イミダゾピリジンの誘導体は、広葉植物のシュートの処理のために農業で使用されています {svg_8}. それらは、げっ歯類との闘争にも使用されます {svg_9}.

光電子デバイス

イミダゾピリジンは、材料科学から医薬品分野に至るまで、いくつかの研究分野において大きな可能性を秘めています {svg_10}. それらは、光電子デバイスなどのさまざまな技術的用途で報告されています {svg_11}.

センサー

イミダゾピリジンは、センサーなどのさまざまな技術的用途で報告されています {svg_12}. それらは、独特の化学構造と多様性、光学的挙動、および生物学的特性を持っています {svg_13}.

共焦点顕微鏡およびイメージング用のエミッター

イミダゾピリジンは、共焦点顕微鏡およびイメージング用のエミッターなどのさまざまな技術的用途で報告されています {svg_14}. それらは、独特の化学構造と多様性、光学的挙動、および生物学的特性を持っています {svg_15}.

炭水化物代謝に関与する酵素

イミダゾピリジンは、炭水化物代謝に関与する酵素の適切な機能に必要となる多くの細胞経路に影響を与える能力があります {svg_16}.

Safety and Hazards

将来の方向性

Imidazopyridines, including “7-Nitro-2H-imidazo[4,5-d]pyridine”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .

作用機序

Target of Action

It’s known that imidazole-containing compounds, which include 7-nitro-2h-imidazo[4,5-d]pyridine, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazopyridines, including 7-Nitro-2H-imidazo[4,5-d]pyridine, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that imidazole is highly soluble in water and other polar solvents , which suggests that the compound’s action could potentially be influenced by the solvent environment.

生化学分析

Biochemical Properties

7-Nitro-2H-imidazo[4,5-d]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nitro group in 7-Nitro-2H-imidazo[4,5-d]pyridine is believed to be responsible for its interaction with these enzymes, leading to changes in their catalytic activity .

Cellular Effects

The effects of 7-Nitro-2H-imidazo[4,5-d]pyridine on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce mitochondrial fragmentation in yeast cells, suggesting its role in disrupting mitochondrial function . Additionally, 7-Nitro-2H-imidazo[4,5-d]pyridine has been shown to affect DNA repair pathways, leading to increased mutagenesis in certain cell types .

Molecular Mechanism

At the molecular level, 7-Nitro-2H-imidazo[4,5-d]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Furthermore, 7-Nitro-2H-imidazo[4,5-d]pyridine can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Nitro-2H-imidazo[4,5-d]pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to 7-Nitro-2H-imidazo[4,5-d]pyridine has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of 7-Nitro-2H-imidazo[4,5-d]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, 7-Nitro-2H-imidazo[4,5-d]pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

7-Nitro-2H-imidazo[4,5-d]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 7-Nitro-2H-imidazo[4,5-d]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

7-Nitro-2H-imidazo[4,5-d]pyridine exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

特性

IUPAC Name |

7-nitro-2H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-2-7-1-4-6(5)9-3-8-4/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLCLEVKEULVAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=NC=C(C2=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743513 |

Source

|

| Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109151-82-8 |

Source

|

| Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B1166850.png)

![10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1166856.png)